(1R)-(-)-Dimenthyl succinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

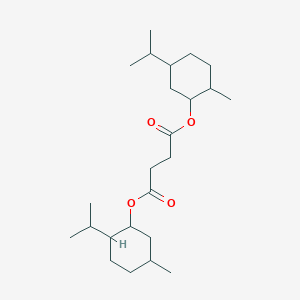

Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate: is a chemical compound that belongs to the class of organic esters It is derived from succinic acid and menthol, a naturally occurring terpene alcohol

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-(-)-Dimenthyl succinate typically involves the esterification of succinic acid with menthol. The reaction is carried out in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 12-24 hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as flash chromatography, can further optimize the production process .

化学反应分析

Chemical Reactions Involving Dimethyl Succinate

Dimethyl succinate can undergo several chemical reactions, primarily involving esterification and hydrogenation processes. The following sections detail these reactions along with relevant data.

Esterification Reaction

The synthesis of dimethyl succinate typically begins with the esterification of maleic anhydride with methanol. This process involves the following steps:

-

Reactants : Maleic anhydride and methanol

-

Catalyst : Solid acid catalyst

-

Conditions : Temperature between 60-90°C, pressure of 0.2-0.8 MPa

The reaction can be summarized as follows:

Maleic Anhydride+Methanol→Dimethyl Maleate

This intermediate product, dimethyl maleate, can then be subjected to hydrogenation.

Hydrogenation Reaction

The hydrogenation of dimethyl maleate to form dimethyl succinate is a crucial step in its synthesis. The reaction conditions typically involve:

-

Reactants : Dimethyl maleate and hydrogen gas

-

Catalyst : Hydrogenation catalyst (e.g., palladium on carbon)

-

Conditions : Fixed-bed reactor setup

The hydrogenation reaction can be represented as:

Dimethyl Maleate+H2→Dimethyl Succinate

Reaction Mechanism Insights

Recent studies have utilized nuclear magnetic resonance (NMR) spectroscopy to monitor the formation of dimethyl succinate during hydrogenation reactions. The findings indicate that the formation of dimethyl succinate occurs after an initial period dominated by dimethyl maleate signals, suggesting that the transition from maleate to succinate is a critical phase in the reaction dynamics .

Data Table of Reaction Conditions and Yields

The following table summarizes key experimental conditions and yields associated with the synthesis of dimethyl succinate through esterification and hydrogenation processes.

| Reaction Step | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|---|

| Esterification | Maleic Anhydride + Methanol | Solid Acid Catalyst | 60 - 90 | 0.2 - 0.8 | High |

| Hydrogenation | Dimethyl Maleate + H₂ | Palladium on Carbon | Variable | Variable | High |

科学研究应用

Flavor and Fragrance Industry

Overview : (1R)-(-)-Dimethyl succinate is widely used as a flavoring agent in food products and as a fragrance component in cosmetics. Its pleasant aroma enhances the sensory appeal of consumer products.

- Flavor Profile : It imparts a fruity and winy flavor that is desirable in various food applications.

- Fragrance Component : It serves as an essential ingredient in perfumes and personal care products, contributing to their aromatic properties.

Pharmaceutical Applications

Overview : In the pharmaceutical sector, (1R)-(-)-Dimethyl succinate acts as an intermediate in the synthesis of various drugs, improving their efficacy and safety profiles.

- Synthesis of Active Ingredients : It is utilized in the preparation of active pharmaceutical ingredients (APIs) such as sedatives and contraceptives.

- Therapeutic Potential : Research indicates that derivatives like dimethyl malonate can inhibit succinate dehydrogenase, potentially offering protective effects against ischemia-reperfusion injuries in cardiac tissues .

Polymer Production

Overview : The compound is employed in producing polyesters and other polymers, which are crucial for manufacturing textiles and packaging materials.

- Durability and Flexibility : Polymers derived from dimethyl succinate exhibit enhanced durability compared to traditional materials.

- Applications in Coatings : It is also used in paints and coatings, contributing to their performance characteristics.

Biochemical Research

Overview : Researchers utilize (1R)-(-)-Dimethyl succinate to study metabolic pathways and enzyme activity, aiding in the understanding of biological processes.

- Metabolic Studies : It helps elucidate the roles of succinate in cellular metabolism and its implications for diseases related to metabolic dysfunction.

- Enzyme Activity Research : The compound's role as a substrate or inhibitor in enzymatic reactions provides insights into metabolic regulation.

Cosmetic Formulations

Overview : In cosmetic products, (1R)-(-)-Dimethyl succinate functions as an emollient, enhancing skin texture and moisture retention.

- Skin Conditioning Agent : It helps maintain skin hydration and improves the overall feel of cosmetic formulations.

- Fragrance Masking : The compound can mask undesirable odors in cosmetic products, enhancing user experience.

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flavor & Fragrance | Flavoring agent in foods; fragrance component | Enhances sensory appeal |

| Pharmaceuticals | Intermediate for APIs; therapeutic research | Improves drug efficacy; potential protective effects |

| Polymer Production | Used in polyesters; coatings | Increased durability and flexibility |

| Biochemical Research | Studies on metabolic pathways | Insights into disease mechanisms |

| Cosmetic Formulations | Emollient; fragrance masking | Improves skin texture; enhances product appeal |

Case Studies

-

Pharmaceutical Development :

A study demonstrated that dimethyl malonate, a related compound, effectively reduced succinate levels during ischemia-reperfusion injury models. This suggests potential therapeutic applications for compounds like (1R)-(-)-Dimethyl succinate in cardiac health . -

Polymer Applications :

Research on biodegradable plastics highlighted the role of dimethyl succinate in producing environmentally friendly materials that maintain performance characteristics comparable to traditional plastics . -

Cosmetic Efficacy :

Clinical trials showed that formulations containing (1R)-(-)-Dimethyl succinate improved skin hydration levels significantly compared to control products, underscoring its value in skincare .

作用机制

The mechanism of action of (1R)-(-)-Dimenthyl succinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) fumarate

- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) maleate

- Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) adipate

Comparison: Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate is unique due to its specific ester linkage and the presence of the menthol moiety. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications. Compared to its analogs, it may exhibit different biological activities and industrial uses .

生物活性

(1R)-(-)-Dimethyl succinate, also known as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, is a compound of increasing interest in biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Primary Target: Succinate Receptor 1 (SUCNR1)

The primary target of (1R)-(-)-dimethyl succinate is the Succinate Receptor 1 (SUCNR1) . This interaction leads to significant cellular responses, including:

- Calcium and Inositol-3-Phosphate Levels : The compound increases intracellular calcium and inositol-3-phosphate levels while inhibiting cyclic adenosine monophosphate (cAMP) formation.

- Insulin Secretion : It stimulates insulin secretion through a SUCNR1-Gq-PKC-dependent mechanism in human β cells, highlighting its potential role in glucose metabolism and diabetes management .

Biochemical Pathways

(1R)-(-)-Dimethyl succinate is involved in critical metabolic pathways:

- Tricarboxylic Acid (TCA) Cycle : As an essential metabolite in the TCA cycle, it acts as a substrate for succinate dehydrogenase (SDH), contributing to ATP production and energy metabolism .

- Hypoxia-Inducible Factor Stabilization : The compound stabilizes hypoxia-inducible factor-1α (HIF-1α), enhancing inflammatory responses and potentially influencing cancer biology.

Pharmacokinetics

Research indicates that plasma concentrations of succinate vary significantly across species:

- Rodent Plasma Levels : 6 to 20 µM

- Human Serum Levels : 2 – 3 to 2 – 20 µM.

These concentrations suggest that the biological effects observed in animal models may be relevant to human physiology.

Cellular Effects

The compound exhibits various effects on different cell types:

- Inflammatory Response Modulation : It enhances the antigen-presenting function of antigen-presenting cells (APCs) by modulating cytokine levels, which could have implications for immune response and inflammation control .

- Biosynthetic Activity : Studies have shown that certain esters of succinic acid can stimulate biosynthetic activity in pancreatic islets, indicating potential insulinotropic effects .

Case Studies and Experimental Evidence

Several studies have explored the biological activities of (1R)-(-)-dimethyl succinate:

- Insulinotropic Effects : In a study involving rat pancreatic islets, various esters of succinic acid were tested for their ability to stimulate insulin secretion. Results indicated that specific esters could enhance biosynthetic activity under nutrient-limited conditions .

- Metabolic Dysfunction Therapy : Prodrug formulations of succinate have been investigated for their ability to bypass mitochondrial complex I deficiencies in Leigh syndrome patient fibroblasts. These studies demonstrated that succinate prodrugs could restore ATP production and improve metabolic function in affected cells .

- Immune Response Modulation : Research has shown that SUCNR1-deficient mice exhibit altered immune responses, suggesting that modulation of succinate signaling could influence graft survival in transplantation settings .

Summary Table of Biological Activities

属性

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZAUAIVAZWFN-KQFPAPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。